molecular formula C18H21NO2 B2765754 3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477319-10-1

3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B2765754
CAS RN: 477319-10-1
M. Wt: 283.371
InChI Key: MWRDHJICUWNRPU-UHFFFAOYSA-N
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Description

3,4-Dimethylaniline is an organic compound with the formula (CH3)2C6H3NH2 . It’s a derivative of aniline and has two methyl groups substituted on the phenyl ring. The 4-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent. The compound you’re asking about seems to be a propanone derivative with these groups attached.

Scientific Research Applications

Synthesis and Aromatic Compound Applications

The compound 3-(3,4-Dimethylanilino)-1-(4-methoxyphenyl)-1-propanone is a derivative in the field of synthetic organic chemistry, with various applications in synthesizing aromatic compounds, dyes, and functional materials. It is closely related to compounds explored for their utility in creating aromatic esters and other intermediates critical for developing pharmaceuticals, agrochemicals, and new materials. For instance, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents, highlights the importance of methoxyphenyl derivatives in pharmaceutical synthesis (Xu & He, 2010). Similarly, the exploration of various methoxy-substituted compounds for their photochemical properties and potential applications in organic synthesis underscores the relevance of methoxyphenyl derivatives in advancing photochemistry and material science (Plíštil et al., 2006).

Antitumor Agents and Photoreactive Protecting Groups

Significant research has been conducted on derivatives of methoxyphenyl compounds for their potential as antitumor agents. The synthesis of novel compounds, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide, demonstrates the ongoing exploration of methoxyphenyl derivatives in cancer research. These compounds are examined for their ability to inhibit tumor growth and proliferation, indicating the potential of methoxyphenyl derivatives in developing new anticancer therapies (Mondal et al., 2003).

Furthermore, methoxyphenyl derivatives have been investigated for their utility as photoreactive protecting groups. The study of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids showcases the application of methoxyphenyl derivatives in synthetic chemistry, where they can be used to protect functional groups during chemical synthesis and released upon irradiation with light (Zabadal et al., 2001). This innovative approach highlights the versatility of methoxyphenyl derivatives in facilitating complex synthetic routes and the development of "caged compounds" for biological research.

properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-7-16(12-14(13)2)19-11-10-18(20)15-5-8-17(21-3)9-6-15/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRDHJICUWNRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477319-10-1
Record name 3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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